2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid

Description

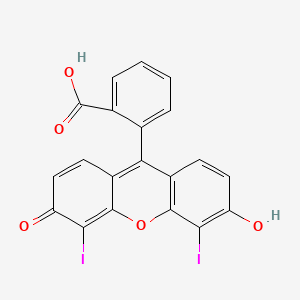

2-(6-Hydroxy-4,5-diiodo-3-oxo-3H-xanthen-9-yl)benzoic acid (CAS 518-40-1) is a xanthene-based aromatic compound with the molecular formula C₂₀H₁₀I₂O₅ (Fig. 1). Its structure comprises a xanthene core substituted with two iodine atoms at positions 4 and 5, a hydroxyl group at position 6, and a ketone at position 3. A benzoic acid moiety is attached at position 9 of the xanthene ring . Key identifiers include:

Properties

IUPAC Name |

2-(3-hydroxy-4,5-diiodo-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10I2O5/c21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16/h1-8,23H,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRQKMRGZAXRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10I2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862102 | |

| Record name | 4,5-Diiodo-3,6-fluorandiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-40-1 | |

| Record name | NSC4202 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diiodo-3,6-fluorandiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

The synthesis typically begins with a hydroxy-xanthene benzoic acid derivative, which may have halogen substituents such as chlorine or fluorine at positions other than those targeted for iodination. For example, 2-(4,5-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is a close analog, differing by halogen substitution.

Iodination Reaction

- Reagents: Iodine or iodine sources (I2) are used in the presence of an aqueous base.

- Conditions: The reaction is conducted at low temperatures (generally below 100°C) to control regioselectivity and suppress side reactions.

- Selectivity: The iodination targets the 4 and 5 positions on the xanthene ring to install iodine atoms selectively, yielding the 4,5-diiodo derivative.

- Control of Impurities: Limiting chloride ion concentration to less than 1500 ppm during iodination is critical to avoid transhalogenated impurities, which are undesirable for pharmaceutical applications.

Purification and Isolation

- The iodinated product is isolated by filtration or similar physical separation methods rather than complex chromatographic techniques.

- The process avoids multiple solvent extractions, relying on a single organic solvent system to simplify purification.

- The final product purity is controlled to meet International Conference of Harmonisation (ICH) guidelines, with individual organic impurities kept below 0.15% by weight.

Research Findings and Process Optimization

The patented processes and research literature emphasize:

- Impurity Control: By carefully controlling reagent purity, reaction temperature, and halide ion concentration, the formation of partially iodinated or transhalogenated by-products is minimized.

- Yield and Purity: The optimized methods yield highly purified 2-(6-Hydroxy-4,5-diiodo-3-oxo-3H-xanthen-9-yl)benzoic acid with pharmaceutical-grade purity.

- Single Solvent Use: Using a single organic solvent throughout the process improves reproducibility and scalability.

- Low Temperature: Maintaining reaction temperatures below 100°C enhances selectivity and reduces degradation.

Summary Table of Preparation Parameters

| Parameter | Description/Condition | Impact on Synthesis |

|---|---|---|

| Starting material | Hydroxy-xanthene benzoic acid derivative | Provides scaffold for selective iodination |

| Iodination reagent | Iodine (I2) with aqueous base | Introduces iodine atoms at 4,5-positions |

| Reaction temperature | Below 100°C | Controls regioselectivity and impurity formation |

| Halide ion concentration | Chloride ions < 1500 ppm | Prevents transhalogenated impurities |

| Solvent system | Single organic solvent | Simplifies purification and isolation |

| Purification method | Filtration, no chromatography required | Efficient isolation of high-purity product |

| Purity standard | <0.15% individual organic impurities (ICH) | Pharmaceutical-grade purity |

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The iodine atoms can be reduced to form a deiodinated derivative.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as deiodinated or substituted xanthene derivatives. These products can have different properties and applications depending on the nature of the substituents .

Scientific Research Applications

2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye for detecting specific chemical species.

Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.

Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent due to its unique fluorescence properties.

Industry: Utilized in the production of fluorescent materials and as a tracer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid involves its ability to interact with specific molecular targets through its xanthene core and iodine atoms. The compound can bind to proteins, nucleic acids, and other biomolecules, leading to changes in their fluorescence properties. This interaction is often used to study the localization and dynamics of these molecules in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to the xanthene-benzoic acid family. Key structural analogs include:

Key Observations :

- Iodine Substitution : The diiodo groups in the target compound increase steric bulk and molecular weight compared to hydroxylated (CAS 518-41-2) or chlorinated (CAS 76-54-0) analogs. This may enhance applications in heavy-atom crystallography or radiopaque imaging .

- Reactive Groups : The isothiocyanato derivative (CAS 27072-45-3) introduces a reactive -NCS group, enabling covalent conjugation to biomolecules, unlike the inert iodine substituents in the target compound .

Physical and Spectroscopic Properties

- Collision Cross-Section (CCS) : The target compound exhibits higher CCS values (e.g., [M+H]+: 206.3 Ų) compared to fluorescein derivatives due to iodine’s mass and electron density .

- Solubility : The dipotassium salt of the target compound (C₂₀H₁₀I₂O₅·2K, mentioned in ) likely has improved aqueous solubility over the free acid form, similar to sodium salts of dichlorofluorescein (e.g., C₂₀H₈Cl₂Na₂O₅) .

Biological Activity

2-(6-Hydroxy-4,5-diiodo-3-oxo-3H-xanthen-9-yl)benzoic acid, also known as D&C Orange No. 11 or Acid Red 95 , is a synthetic dye with notable applications in pharmaceuticals and cosmetics. This compound has garnered attention due to its biological activities, including potential therapeutic effects and safety concerns associated with its use.

- Molecular Formula : C20H10I2O5

- Molecular Weight : 628.063 g/mol

- CAS Number : 33239-19-9

Antioxidant Properties

Research indicates that compounds like this compound can exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby reducing oxidative stress and preventing cellular damage.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. The efficacy of this compound in inhibiting bacterial growth makes it a candidate for use in topical formulations to prevent infections.

Cytotoxic Effects

There is evidence suggesting that this compound may have cytotoxic effects on certain cancer cell lines. Its ability to induce apoptosis (programmed cell death) in malignant cells presents a potential avenue for cancer treatment strategies.

Case Studies

-

Antioxidant Activity Assessment :

- A study conducted by researchers evaluated the antioxidant capacity of various xanthene derivatives, including this compound. Results indicated a significant reduction in oxidative markers in treated cells compared to controls.

-

Antimicrobial Efficacy :

- In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a preservative in cosmetic formulations.

-

Cytotoxicity Evaluation :

- A recent study published in a peer-reviewed journal reported that the compound exhibited selective cytotoxicity against human breast cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapy.

Data Table: Summary of Biological Activities

Regulatory Status

The compound is recognized as a color additive under FDA regulations and is permitted for use in drugs and cosmetics with certain restrictions. Its safety profile has been evaluated, but ongoing research is necessary to fully understand its long-term effects on human health.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(6-Hydroxy-4,5-diiodo-3-oxo-3H-xanthen-9-yl)benzoic acid, and how can purity be ensured?

- Methodology :

- Step 1 : Use iodination of fluorescein derivatives (e.g., via iodine monochloride in acidic media) to introduce diiodo groups at positions 4 and 4. Monitor reaction progress with UV-Vis spectroscopy (λ~490 nm for xanthene derivatives) .

- Step 2 : Purify via column chromatography (silica gel, eluent: methanol/dichloromethane gradient) to remove unreacted iodine and byproducts.

- Step 3 : Confirm purity using HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) and characterize via -NMR (δ 8.2–8.5 ppm for aromatic protons) and FT-IR (C=O stretch at ~1700 cm) .

Q. How does the diiodo substitution at positions 4 and 5 influence the compound’s spectroscopic properties?

- Methodology :

- Compare electronic absorption spectra with non-iodinated analogs (e.g., fluorescein). Diiodo groups induce a red shift due to increased electron-withdrawing effects and heavy atom effects, enhancing fluorescence quenching .

- Validate via time-resolved fluorescence spectroscopy to measure excited-state lifetimes, which are typically shorter than non-halogenated derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data, such as discrepancies between in vitro and in vivo toxicity profiles?

- Methodology :

- Step 1 : Perform dose-response assays in multiple cell lines (e.g., HepG2 for hepatotoxicity) to establish IC values. Note that limited toxicological data exists for this compound, as highlighted in safety sheets .

- Step 2 : Conduct comparative studies with structurally related compounds (e.g., dichloro or difluoro analogs) to isolate the role of iodine substituents in toxicity. Reference analogs like 2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid for mechanistic insights .

- Step 3 : Use computational tools (e.g., molecular docking) to predict interactions with biological targets, such as albumin or cytochrome P450 enzymes, which may explain bioavailability differences .

Q. What strategies are effective for modifying the compound’s solubility without altering its core xanthene structure?

- Methodology :

- Strategy 1 : Synthesize salt forms (e.g., dipotassium salt, as noted in ) to enhance aqueous solubility. Monitor ionic strength effects on stability using dynamic light scattering (DLS) .

- Strategy 2 : Introduce PEGylated side chains or micellar encapsulation. Characterize solubility changes via phase-solubility diagrams and assess impact on fluorescence quantum yield .

Q. How can the compound’s potential as a molecular probe be optimized for imaging applications?

- Methodology :

- Step 1 : Evaluate fluorescence efficiency under varying pH conditions (pH 4–9) due to the hydroxyl and carboxyl groups’ pH sensitivity. Use phosphate-buffered saline (PBS) for stability testing .

- Step 2 : Functionalize with targeting moieties (e.g., biotin or antibodies) via the carboxylic acid group. Confirm conjugation efficiency via MALDI-TOF mass spectrometry .

- Step 3 : Compare with commercial probes (e.g., FITC) in confocal microscopy assays to benchmark signal-to-noise ratios in cellular imaging .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s photostability?

- Methodology :

- Approach 1 : Standardize experimental conditions (light source intensity, wavelength, and exposure time) using a solar simulator. Quantify degradation via HPLC and correlate with iodine’s heavy atom effect .

- Approach 2 : Compare degradation pathways with non-iodinated analogs to isolate substituent-specific effects. Use LC-MS to identify photodegradation products (e.g., deiodinated species) .

Safety and Handling

Q. What precautions are necessary given the limited toxicological data for this compound?

- Recommendations :

- Precaution 1 : Use ALARA (As Low As Reasonably Achievable) principles for exposure. Employ fume hoods and PPE (gloves, lab coats) during synthesis .

- Precaution 2 : Conduct preliminary toxicity screenings using zebrafish embryos or Daphnia magna assays to estimate LC values before mammalian studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.